piperidine-1-carboxylic acid;trihydrate
Description
Historical Overview of Piperidine (B6355638) Derivatives in Chemical Research
The history of piperidine itself dates back to 1850 when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This discovery paved the way for extensive research into piperidine and its derivatives. These six-membered nitrogen-containing heterocycles have since become recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. nih.gov Over the decades, the synthesis of piperidine derivatives has evolved significantly, with numerous methods developed for their preparation, including the hydrogenation of pyridine (B92270) precursors and various cyclization strategies. dtic.mil This long history of research underscores the foundational importance of the piperidine ring in the development of complex organic molecules.
Significance of Piperidine Carboxylic Acid Scaffolds in Academic Disciplines
The piperidine scaffold is a cornerstone in the design of therapeutic agents, and the addition of a carboxylic acid group, as seen in piperidine carboxylic acids, further enhances its versatility. ontosight.ai These scaffolds are of paramount importance in medicinal chemistry, where they serve as key building blocks for drugs targeting a wide range of conditions, including central nervous system disorders and infectious diseases. ontosight.ainih.gov The carboxylic acid moiety can act as a crucial interaction point with biological targets or as a handle for further chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile. In organic synthesis, piperidine carboxylic acids are valuable intermediates for creating more complex molecular architectures. ontosight.ai The rigid, yet conformationally flexible, nature of the piperidine ring allows chemists to control the spatial arrangement of functional groups, which is critical for biological activity.
Conceptual Framework of Hydration in Organic Crystal Structures
Hydration, the incorporation of water molecules into a crystal lattice, is a common phenomenon for organic compounds, particularly those capable of forming hydrogen bonds. wikipedia.org Organic acids, including carboxylic acids, are prime candidates for forming hydrates. wikipedia.org The formation of a hydrate (B1144303), such as piperidine-1-carboxylic acid;trihydrate, is governed by the molecule's ability to form a stable, ordered crystal structure that includes water molecules.
Physicochemical Properties
| Property | Piperidine-1-carboxylic Acid (Anhydrous) | Expected Impact on Trihydrate Form |
|---|---|---|
| Molecular Formula | C6H11NO2 | C6H17NO5 |
| Molecular Weight | 129.16 g/mol nih.gov | Increased to 183.20 g/mol due to the addition of three water molecules. |
| Appearance | White crystalline solid ontosight.ai | Expected to remain a crystalline solid, though crystal habit may differ. |
| Melting Point | Not specified | Generally lower than the anhydrous form. Dehydration may occur before melting. |
| Solubility | Soluble in water and organic solvents ontosight.ai | Water solubility might be altered. The hydrate form is often more soluble in aqueous media if it is the stable solid form in that medium. |
| Stability | Stable under standard conditions. | The hydrate's stability is dependent on temperature and humidity. It can lose water upon heating (dehydration). |
Detailed Research Findings
Specific research dedicated to this compound is scarce in published literature. However, extensive research exists on the synthesis and application of various piperidine carboxylic acid derivatives. nih.govresearchgate.net Synthetic routes to the parent compound, piperidine-1-carboxylic acid, typically involve the reaction of piperidine with a carboxylating agent. ontosight.ai For instance, the reaction of piperidine with chloroacetic acid or the hydrolysis of a corresponding ester are documented methods. ontosight.ai The formation of the trihydrate would be a subsequent crystallization step, likely from an aqueous solution under controlled temperature and atmospheric conditions, allowing for the incorporation of water molecules into the crystal lattice.
The structural analysis of such a hydrate would likely be conducted using single-crystal X-ray diffraction. This technique would elucidate the precise arrangement of the piperidine-1-carboxylic acid molecules and the three water molecules, revealing the intricate network of hydrogen bonds that stabilize the crystal structure. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy would be expected to show characteristic broad peaks corresponding to the O-H stretching of the water molecules and the carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the molecular structure of the organic component. nih.gov
Although direct studies on the trihydrate are not available, the principles of organic hydrate formation suggest that the water molecules would play a crucial role in mediating intermolecular interactions, potentially forming bridges between the carboxyl groups of neighboring molecules. This hydrogen-bonding network is fundamental to the stability and physical properties of the hydrated crystal.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H17NO5 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
piperidine-1-carboxylic acid;trihydrate |
InChI |
InChI=1S/C6H11NO2.3H2O/c8-6(9)7-4-2-1-3-5-7;;;/h1-5H2,(H,8,9);3*1H2 |
InChI Key |
DYZYUTDRLZPTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)O.O.O.O |
Origin of Product |
United States |
Synthetic Methodologies for Piperidine 1 Carboxylic Acid and Its Analogs
Direct Synthesis of Piperidine-1-carboxylic Acid
The direct synthesis of the piperidine-1-carboxylic acid core structure can be efficiently achieved through several established methods, primarily involving the saturation of a pyridine (B92270) precursor or the cyclization of an acyclic starting material.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a fundamental and widely used method for the synthesis of piperidines from the corresponding pyridine derivatives. This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. nih.govresearchgate.net The direct carboxylation of piperidine (B6355638) formed in situ or the hydrogenation of a pre-carboxylated pyridine ring are viable routes.
A common precursor for this synthesis is pyridine-4-carboxylic acid (isonicotinic acid). The catalytic reduction of this compound, typically under acidic conditions, can directly yield piperidine-4-carboxylic acid. researchgate.net For the synthesis of piperidine-1-carboxylic acid, one would typically start with piperidine, which is readily produced by the hydrogenation of pyridine, often using catalysts like nickel at elevated temperatures and pressures. dtic.mil The resulting piperidine can then be carboxylated at the nitrogen atom.
Various catalysts have proven effective for the hydrogenation of the pyridine ring, each with specific advantages concerning reaction conditions and substrate tolerance.
| Catalyst | Typical Substrate | Solvent/Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Platinum(IV) oxide (PtO₂, Adams' catalyst) | Substituted Pyridines | Glacial Acetic Acid, 50-70 bar H₂ | Effective for various substituted pyridines at room temperature. The acidic solvent enhances catalytic activity. | asianpubs.org |
| Rhodium (e.g., Rh/C, [RhCp*Cl₂]₂) | Pyridinium (B92312) Salts | Formic Acid/Triethylamine | Enables transfer hydrogenation under milder conditions. Can be adapted for asymmetric synthesis. | dicp.ac.cn |
| Nickel | Pyridine | High temperature (170-200°C) | A classic, cost-effective method for producing the parent piperidine ring. | dtic.mil |
| Palladium | Pyridine derivatives | Acidic conditions | Commonly used for various hydrogenation reactions, including those of N-heterocycles. | nih.gov |
The choice of catalyst and reaction conditions, such as solvent, pressure, and temperature, is crucial for achieving high yields and selectivity, particularly when other functional groups are present on the pyridine ring. researchgate.netasianpubs.org
Reductive Amination Strategies
Reductive amination offers a powerful alternative for constructing the piperidine ring from acyclic precursors. This strategy typically involves the formation of one or two imine intermediates from a dicarbonyl compound and an amine, followed by reduction to form the saturated heterocycle. nih.gov
One prominent method is the double reductive amination (DRA) of a 1,5-dicarbonyl compound with an amine source, such as ammonia (B1221849) or a primary amine. chim.it This "one-pot" reaction efficiently forms the piperidine skeleton through a cascade of imine formation and reduction steps. Sugar-derived dicarbonyl compounds are often used as precursors to ensure specific stereochemistry in the final product. chim.it
Another approach is an intramolecular reductive amination. In this variant, a linear molecule containing both an amine and a carbonyl group (or a precursor) is induced to cyclize. For instance, an amino aldehyde or amino ketone can form a cyclic iminium ion, which is then reduced to the piperidine. nih.gov The synthesis of certain substituted piperidine dicarboxylic acids has been achieved through a ring closure via reductive amination of an aldehyde intermediate derived from an amino acid. nih.gov
| Strategy | Precursors | Reducing Agent | Key Features | Reference |
|---|---|---|---|---|
| Double Reductive Amination (DRA) | 1,5-Dicarbonyl compound + Amine (e.g., NH₄OAc) | H₂ with Pd(OH)₂/C, or NaBH₃CN | Efficient one-pot cascade reaction for piperidine skeleton construction. | chim.it |
| Intramolecular Reductive Amination | Acyclic amino-aldehyde or amino-ketone | Various (e.g., NaBH(OAc)₃) | Forms the ring from a single chain; used in asymmetric synthesis. | nih.gov |
| Reductive Transamination | Pyridinium salt + Exogenous amine | HCOOH with Rh catalyst | Involves hydrolysis of a dihydropyridine (B1217469) intermediate to a dicarbonyl, followed by reductive amination. | nih.govacs.org |
Synthesis of Substituted Piperidine-1-carboxylic Acid Derivatives
The versatility of the piperidine scaffold is greatly expanded by the synthesis of its substituted derivatives. Methodologies have been developed to introduce functional groups onto the nitrogen atom, modify the carboxyl group, add substituents to the carbon framework of the ring, and control stereochemistry.
N-Functionalization and Carboxyl Group Modifications
Starting with a pre-formed piperidine ring, modifications can be readily made at both the nitrogen and the carboxylate positions. N-functionalization often involves the use of protecting groups. For instance, the nitrogen can be protected with a Boc (tert-butoxycarbonyl) group, allowing for chemistry to be performed elsewhere on the molecule, followed by deprotection and subsequent functionalization. researchgate.net
The carboxyl group of piperidine carboxylic acids can undergo standard transformations. Esterification or amidation can be performed to generate a variety of derivatives. For example, cyanohydrin synthesis has been used as a method to introduce a carboxyl group onto a piperidone, which can then be further modified. researchgate.net
Late-stage functionalization is an emerging strategy that allows for the modification of complex molecules, including N-alkyl piperidines. acs.org This can involve selective C-H activation to introduce new functional groups at specific positions on the piperidine ring.
Ring-Substituted Piperidine Carboxylic Acid Synthesis
The synthesis of piperidine carboxylic acids with substituents on the carbon atoms of the ring is of significant interest for medicinal chemistry. These syntheses often require more complex, multi-step strategies.
One approach involves starting with a substituted cyclic precursor and building the piperidine ring around it. Another common method is the functionalization of a pre-existing piperidine or dihydropyridine ring. For instance, rhodium-catalyzed C-H insertion reactions can be used for the site-selective functionalization of N-Boc-piperidine to generate 2-substituted analogues. nih.gov The synthesis of 4-substituted analogues has also been achieved through similar C-H functionalization strategies. nih.gov
Furthermore, multi-component reactions can assemble complex piperidines from simpler starting materials. The Petrenko-Kritschenko reaction, for example, condenses two equivalents of an aromatic aldehyde with a primary amine and a dialkyl β-ketocarboxylate to form a substituted 4-piperidone, which can serve as an intermediate for substituted piperidine carboxylic acids. dtic.mil
Asymmetric Synthesis of Chiral Piperidine Carboxylic Acids
The development of methods for the asymmetric synthesis of chiral piperidine carboxylic acids is crucial, as the stereochemistry often dictates biological activity. Several key strategies are employed:
From Chiral Precursors: A common approach is to start with a readily available chiral molecule, such as an amino acid. For example, L-aspartic acid has been used as a starting material to synthesize enantiomerically pure (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid. nih.gov This method transfers the chirality of the starting material to the final product.
Chiral Catalysis: Asymmetric hydrogenation of pyridine derivatives using a chiral catalyst is a powerful method. Chiral rhodium complexes, for instance, can be used for the asymmetric reduction of pyridinium salts to yield enantiomerically enriched piperidines. dicp.ac.cn Organocatalysis has also emerged as an effective tool. L-proline has been used to catalyze an asymmetric α-amination of an aldehyde, which serves as a key step in the synthesis of (R)-pipecolic acid. ekb.egekb.eg
Auxiliary-Directed Synthesis: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction, and is then removed. This approach is well-established in asymmetric synthesis.
Kinetic Resolution: Racemic mixtures of piperidine carboxamides can be resolved using stereoselective amidases, which selectively hydrolyze one enantiomer to the carboxylic acid, allowing for the separation of the two enantiomers. google.com
| Strategy | Example Catalyst/Reagent | Substrate Type | Key Outcome | Reference |
|---|---|---|---|---|
| Chiral Precursor Synthesis | L-aspartic acid | Acyclic precursors derived from amino acids | Synthesis of enantiomerically pure piperidine dicarboxylic acid derivatives. | nih.gov |
| Asymmetric Transfer Hydrogenation | Chiral Rhodium catalyst | Pyridinium salts | Access to various highly valuable chiral piperidines. | dicp.ac.cn |
| Organocatalysis | L-proline | Aldehydes | Asymmetric α-amination to create chiral centers with high enantiomeric excess (>99% ee). | ekb.egekb.eg |
| Asymmetric Cyclization | Chiral Phosphoric Acid (CPA) | N-Cbz-protected 1-amino-hex-5-enes | Intramolecular asymmetric aza-Michael cyclization to form enantioenriched piperidines. | rsc.org |
Novel Synthetic Techniques and Mechanistic Considerations
The synthesis of piperidine-1-carboxylic acid and its derivatives is a significant area of research due to their prevalence in pharmaceuticals and bioactive molecules. Recent advancements have focused on developing more efficient, selective, and sustainable synthetic methods. These novel techniques include organocatalytic routes, metal-catalyzed transformations, and the use of flow chemistry and microwave-assisted protocols to enhance reaction rates and yields.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidine carboxylic acid derivatives, offering a metal-free alternative to traditional methods. These reactions often proceed under mild conditions with high enantioselectivity.
A notable organocatalytic approach involves the asymmetric α-amination of aldehydes, catalyzed by amino acids such as L-proline, to construct key chiral intermediates. ekb.egekb.eg For instance, an aldehyde derived from the ozonolysis of cyclohexene (B86901) can undergo an L-proline-catalyzed asymmetric α-amination to produce a chiral amino alcohol with excellent enantiomeric excess (>99% ee). ekb.egekb.eg This intermediate is then cyclized and further transformed to afford (R)-pipecolic acid. ekb.eg The key to this strategy is the ability of the organocatalyst to create the required chirality, which is then carried through subsequent reaction steps. ekb.eg
Another strategy employs N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs can catalyze the functionalization of carboxylic esters, leading to the formation of δ-lactams, which are precursors to piperidine carboxylic acid derivatives. dntb.gov.ua Furthermore, organocatalytic [4+2] cyclocondensation reactions between α,β-unsaturated acyl chlorides and imines have been shown to produce dihydropyridinone and piperidine derivatives with high enantioselectivity. dntb.gov.ua
The use of chiral auxiliaries in conjunction with organocatalysts also represents a successful approach. Chiral auxiliaries can direct the stereochemical outcome of reactions that form or derivatize the piperidine ring. researchgate.net For example, diastereoselective alkylations of morpholinone derivatives have been used to synthesize both (R)- and (S)-pipecolic acids and their 2-alkyl derivatives. researchgate.net
Table 1: Organocatalytic Approaches to Piperidine Carboxylic Acid Derivatives
| Catalyst/Method | Starting Materials | Key Intermediate/Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| L-proline | Aldehyde from cyclohexene ozonolysis | Chiral amino alcohol | >99% | ekb.egekb.eg |
| L-proline | Aldehyde | (R)-6-(hydroxymethyl)piperidin-2-one | Not specified | ekb.eg |
| Quinidine derived base | N-Acetyl pipecolic acid ethyl ester | N-Acetyl pipecolic acid ethyl ester | 52% | researchgate.net |
Metal-Catalyzed Transformations for Derivatization
Transition-metal catalysis offers a versatile and efficient means for the synthesis and derivatization of piperidine carboxylic acid frameworks. Cross-coupling reactions, in particular, are powerful methods for forming carbon-carbon bonds. mdpi.com
Palladium-catalyzed reactions are widely employed for the α-arylation of carbonyl compounds, a strategy that can be adapted for the synthesis of α-arylated piperidine derivatives. For example, palladium catalysts can facilitate the coupling of aryl halides or triflates with enolates derived from piperidine-based esters or ketones. acs.org Rhodium-catalyzed asymmetric hydrogenation is another key technique. For instance, unsaturated piperidine derivatives can be hydrogenated in the presence of a chiral rhodium catalyst, such as those containing DuPHOS or BIPHEP ligands, to produce optically active piperidine carboxylic acids. google.com
Ruthenium catalysts have also been utilized in asymmetric catalytic hydrogenation to produce chiral piperidine carboxylic acid derivatives. google.com In some synthetic routes, an unsaturated piperidine derivative is formed and then subjected to asymmetric hydrogenation using a catalyst like (S)-BINAP-RuCl₂ to establish the desired stereochemistry. google.com
Gold-catalyzed intramolecular hydroalkoxylation and hydroamination reactions provide an efficient route to the piperidine ring system. These reactions involve the addition of a hydroxyl or amino group across a carbon-carbon multiple bond, facilitated by a gold catalyst. mdpi.com
Table 2: Metal-Catalyzed Syntheses of Piperidine Carboxylic Acid Derivatives
| Metal Catalyst | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|
| Rh(R,R)Et-DuPHOS | Asymmetric Hydrogenation | Amido dienyl methyl esters | Optically active unsaturated piperidine derivatives | google.com |
| (S)-BINAP-RuCl₂ | Asymmetric Catalytic Hydrogenation | Unsaturated piperidine derivative | (S)-N-Boc-piperidinecarboxylic acid | google.com |
| Palladium | α-Arylation | Nitroalkanes and aryl fluorosulfonates | α-Arylated nitroalkanes | acs.org |
| Rhodium | Reductive Amination/Asymmetric Transfer Hydrogenation | Quinoline-2-carbaldehydes and anilines | Chiral N,N'-diaryl vicinal diamines | acs.org |
Flow Chemistry and Microwave-Assisted Synthetic Protocols
Flow chemistry and microwave-assisted synthesis are modern techniques that can significantly accelerate reaction times, improve yields, and enhance safety in the synthesis of piperidine-1-carboxylic acid and its analogs.
Microwave irradiation has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds. nih.gov The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.govresearchgate.net For example, microwave-assisted, catalyst-free, one-pot, three-component reactions have been developed for the synthesis of dihydropyrido[2,3-d]pyrimidines, which share a similar heterocyclic core with some piperidine derivatives. nih.gov
Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for highly exothermic or hazardous reactions. scispace.com The synthesis of carboxylic acids using carbon dioxide in a tube-in-tube gas permeable membrane reactor is a prime example of a flow chemistry application that could be adapted for the synthesis of piperidine-1-carboxylic acid. durham.ac.uk This method allows for the efficient and safe use of gaseous reagents. durham.ac.uk
The combination of microwave heating and flow chemistry has led to the development of dedicated flow microwave reactors. researchgate.netresearchgate.net These systems provide synergistic benefits, allowing for rapid and efficient synthesis on a larger scale than is typically possible with batch microwave reactors. researchgate.net This technology has been applied to the synthesis of monosubstituted piperazines, demonstrating its potential for the production of related piperidine derivatives. researchgate.net
Table 3: Comparison of Conventional and Modern Synthetic Techniques
| Technique | Advantages | Disadvantages | Application Example | Reference |
|---|---|---|---|---|
| Conventional Batch Synthesis | Well-established, versatile | Longer reaction times, potential for side reactions, scalability challenges | Standard organic transformations | scispace.com |
| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, higher purity | Limited scalability in batch mode, potential for localized overheating | Synthesis of quinoline (B57606) derivatives | nih.gov |
| Flow Chemistry | Precise control, enhanced safety, easy scalability | Higher initial equipment cost, potential for clogging | Synthesis of carboxylic acids using CO₂ | durham.ac.uk |
| Microwave-Assisted Flow Synthesis | Combines advantages of both techniques, rapid and scalable | Complexity of equipment | Synthesis of monosubstituted piperazines | researchgate.netresearchgate.net |
Structural Elucidation and Conformational Analysis of Piperidine 1 Carboxylic Acid Trihydrate
Single Crystal X-ray Diffraction Studies of Piperidine (B6355638) Carboxylic Acid Hydrates
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For hydrated species like piperidine-1-carboxylic acid trihydrate, SCXRD provides precise details on the molecular structure, the organization of molecules in the crystal lattice, and the extensive network of interactions involving the water molecules of hydration.
The crystal structure of a specific compound is defined by its lattice parameters—the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ)—and the symmetry of the crystal, described by its space group. While specific crystallographic data for piperidine-1-carboxylic acid trihydrate is not publicly available, analysis of related hydrated piperidine carboxylic acid structures provides insight into the expected crystallographic features.
For instance, the study of similar small organic acid hydrates reveals how molecules arrange themselves to maximize stabilizing interactions. The crystal packing is typically dominated by hydrogen bonds and van der Waals forces, leading to densely packed, stable structures. The unit cell parameters define the smallest repeating unit that constructs the entire crystal.
To illustrate the type of data obtained from such an analysis, the table below presents the crystallographic parameters for a representative hydrated organic crystal, 4-carbamoylpiperidinium hydrogen oxalate (B1200264) dihydrate.
Interactive Data Table: Example Crystallographic Data for a Hydrated Piperidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.0504 |
| b (Å) | 7.5070 |
| c (Å) | 15.3110 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
In hydrated crystals, water molecules are integral to the structure, forming extensive hydrogen bond networks that link the primary molecules together. In the case of piperidine-1-carboxylic acid trihydrate, a complex three-dimensional network is anticipated. The carboxylic acid group is a potent hydrogen bond donor (from the -OH group) and acceptor (from the C=O oxygen). The three water molecules would act as bridges, both donating and accepting hydrogen bonds.
Key expected interactions include:
Carboxylic Acid to Water: The acidic proton of the carboxylic acid forming a strong hydrogen bond to a water molecule's oxygen atom.
Water to Carboxylic Acid: Water molecules donating protons to the carbonyl oxygen of the carboxylic acid.
Water-to-Water Chains: The water molecules linking to each other to form chains or clusters.
Piperidine Ring Interactions: Potential weak C-H···O interactions between the piperidine ring's hydrogen atoms and oxygen atoms from water or carboxyl groups.
The piperidine ring, like cyclohexane, is not planar and adopts a low-energy conformation to minimize steric and torsional strain. In the vast majority of its crystal structures, the piperidine ring is found in a stable chair conformation . researchgate.netnih.govwikipedia.org This is the expected conformation for the piperidine moiety in piperidine-1-carboxylic acid trihydrate.
In the chair conformation, the substituent attached to the ring nitrogen—in this case, the carboxylic acid group—can occupy either an axial or equatorial position. The specific orientation is determined by the steric and electronic environment within the crystal lattice. X-ray diffraction analysis allows for the unambiguous determination of this conformation and provides precise torsional angles and puckering parameters that quantitatively describe the chair's geometry. For example, in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring adopts a chair conformation where the ethyl ester group is located in an equatorial position.
Advanced Spectroscopic Characterization Techniques
While X-ray diffraction provides definitive information on the solid-state structure, spectroscopic techniques are essential for confirming the structure and analyzing the molecule's behavior in solution.
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For piperidine-1-carboxylic acid, ¹H and ¹³C NMR would provide key information.
¹H NMR: The spectrum would show characteristic signals for the methylene (B1212753) protons (-CH₂) on the piperidine ring. Protons in different positions (e.g., positions 2/6, 3/5, and 4) would have distinct chemical shifts. The protons adjacent to the nitrogen (positions 2 and 6) would typically appear at a lower field (higher ppm) compared to the others. The coupling constants (J-values) between adjacent protons can provide information about the dihedral angles and thus the ring's conformation in solution, which is also expected to be a rapidly inverting chair.
¹³C NMR: The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift around 160-180 ppm, while the carbons of the piperidine ring would appear at a much higher field.
The table below shows hypothetical ¹H NMR chemical shifts for piperidine-1-carboxylic acid based on data from similar structures.
Interactive Data Table: Predicted ¹H NMR Data for Piperidine-1-carboxylic Acid
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2, H6 | ~3.4 - 3.6 | Triplet / Multiplet |
| H3, H5 | ~1.6 - 1.8 | Multiplet |
| H4 | ~1.5 - 1.7 | Multiplet |
Temperature-dependent NMR studies can also be used to investigate the dynamics of the chair-to-chair ring inversion.
Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight. High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound or its derivatives. nih.gov
For piperidine-1-carboxylic acid (C₆H₁₁NO₂), the exact mass can be calculated. An HRMS experiment would aim to measure a mass that matches this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's identity and elemental composition. This technique is particularly valuable for confirming the structure of new derivatives synthesized from the parent acid. nih.gov
The calculated monoisotopic mass for the neutral molecule is a key piece of data for structural confirmation. nih.govebi.ac.uk
Calculated Monoisotopic Mass of C₆H₁₁NO₂: 129.07898 Da nih.govebi.ac.uk
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a powerful lens through which the nuanced structural and electronic properties of piperidine-1-carboxylic acid trihydrate can be investigated at an atomic level. These theoretical approaches complement experimental data, offering insights into molecular geometry, electronic structure, hydration dynamics, and reactivity that are often difficult to obtain through empirical methods alone. By employing a range of computational techniques, a more complete understanding of this molecule's behavior can be achieved.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the molecular geometry and various electronic properties of molecules like piperidine-1-carboxylic acid. DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the molecule's optimized geometry, bond lengths, bond angles, and charge distribution.
A theoretical DFT calculation for piperidine-1-carboxylic acid would yield precise values for bond lengths and angles. For instance, the C-N bond within the piperidine ring would exhibit lengths typical of a single bond, while the N-C(O) bond would be shorter than a typical N-C single bond due to resonance. The C=O and C-O bond lengths of the carboxylic acid group would also be in line with expected values, though potentially influenced by intermolecular hydrogen bonding in the trihydrate crystal structure.
Table 1: Predicted Molecular Geometry Parameters for Piperidine-1-carboxylic Acid (Illustrative, based on related structures)
| Parameter | Predicted Value (Å or °) | Comment |
|---|---|---|
| N-C (ring) Bond Length | ~1.46 Å | Typical single bond character. |
| C-C (ring) Bond Length | ~1.53 Å | Standard sp3-sp3 carbon bond. |
| N-C(O) Bond Length | ~1.35 Å | Partial double bond character due to resonance. |
| C=O Bond Length | ~1.21 Å | Typical carbonyl double bond. |
| C-O-H Bond Angle | ~109° | Reflects sp2 hybridization of the carbonyl carbon. |
| Piperidine Ring Conformation | Chair | Lowest energy conformation. |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For piperidine-1-carboxylic acid trihydrate, MD simulations can provide critical insights into how the water molecules interact with the solute and how these interactions influence its conformational flexibility. By simulating the system over time, it is possible to observe the formation and breaking of hydrogen bonds, the structure of the hydration shell, and the conformational transitions of the piperidine ring.
In an aqueous environment, the carboxylic acid group of piperidine-1-carboxylic acid would be expected to be a primary site for hydration, forming strong hydrogen bonds with surrounding water molecules. The nitrogen atom of the piperidine ring, although its lone pair is involved in resonance, can still participate in hydrogen bonding. MD simulations can quantify the number of water molecules in the first and second hydration shells and their residence times, providing a dynamic picture of the solvent environment.
Studies on the hydration of carboxylic acids have shown that the carboxyl group is strongly hydrated, with water molecules acting as both hydrogen bond donors and acceptors. nih.gov For piperazine, a related cyclic diamine, MD simulations have been used to analyze the dynamic and structural properties of water molecules in its vicinity. researchgate.net These studies highlight the importance of understanding the hydration landscape to predict a molecule's behavior in a biological context.
The conformational ensemble of piperidine-1-carboxylic acid in solution can also be explored using MD simulations. While the chair conformation is expected to be the most stable, the piperidine ring can undergo conformational changes, such as ring-flipping to a boat or twist-boat conformation. MD simulations can reveal the energy barriers for these transitions and the relative populations of different conformers in solution. The presence of the carboxylic acid group and its interactions with water molecules can influence this conformational equilibrium.
Table 2: Illustrative Hydration Properties of Piperidine-1-carboxylic Acid from a Hypothetical MD Simulation
| Property | Predicted Value/Observation |
|---|---|
| First Hydration Shell (Carboxyl Group) | 4-6 water molecules |
| Residence Time of Water (Carboxyl) | Relatively high due to strong H-bonds |
| First Hydration Shell (Piperidine N) | 1-2 water molecules |
| Predominant Conformation | Chair |
| Ring-Flipping Events | Infrequent, indicating a stable chair form |
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of piperidine-1-carboxylic acid, QSAR studies can be instrumental in predicting their potential therapeutic effects and in guiding the design of new, more potent analogs. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed biological activity.
Various QSAR approaches can be applied, including 2D-QSAR, which uses topological descriptors, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D methods consider the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. For piperidine derivatives, QSAR studies have been successfully employed to model their activity as inhibitors of various enzymes and as agents targeting specific receptors. researchgate.netnih.govnih.gov
A typical QSAR study on piperidine-1-carboxylic acid derivatives would involve synthesizing a library of compounds with variations in the substituents on the piperidine ring or modifications to the carboxylic acid group. The biological activity of these compounds would then be determined experimentally. Molecular descriptors for each derivative, such as molecular weight, logP, molar refractivity, and various electronic and steric parameters, would be calculated. Statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build the QSAR model.
For example, a QSAR model might reveal that bulky, hydrophobic substituents at a particular position on the piperidine ring increase activity, while electron-withdrawing groups on the carboxylic acid moiety decrease it. Such insights are invaluable for medicinal chemists in the process of lead optimization.
Table 3: Hypothetical QSAR Model for a Series of Piperidine-1-carboxylic Acid Derivatives
| Descriptor | Coefficient | Significance (p-value) | Interpretation |
|---|---|---|---|
| LogP (Hydrophobicity) | +0.5 | <0.05 | Increased hydrophobicity enhances activity. |
| Steric Parameter (e.g., MR) | +0.2 | <0.05 | Larger substituents are favorable for activity. |
| Electronic Parameter (e.g., Hammett constant) | -0.3 | <0.05 | Electron-donating groups increase activity. |
| Model Statistics (R²) | 0.85 | N/A | The model explains 85% of the variance in activity. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals can predict the feasibility and outcome of a chemical reaction. For piperidine-1-carboxylic acid, FMO analysis can provide insights into its reactivity towards electrophiles and nucleophiles.
The HOMO of piperidine-1-carboxylic acid is likely to be localized on the piperidine ring, particularly on the nitrogen atom and the adjacent carbon atoms, as well as on the oxygen atoms of the carboxylic acid group. The LUMO, on the other hand, would be expected to be centered on the carbonyl carbon of the carboxylic acid group, which is electrophilic in nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com
FMO theory can be used to predict how piperidine-1-carboxylic acid might react in various chemical transformations. For instance, in a reaction with an electrophile, the attack would be predicted to occur at the sites of highest HOMO density. Conversely, a nucleophilic attack would be directed towards the regions of highest LUMO density. DFT calculations are often used to compute the energies and visualize the spatial distribution of the HOMO and LUMO.
Table 4: Predicted Frontier Molecular Orbital Properties for Piperidine-1-carboxylic Acid
| Property | Predicted Value/Location |
|---|---|
| HOMO Energy | Relatively high, indicating nucleophilic character |
| LUMO Energy | Relatively low, indicating electrophilic character at the carbonyl carbon |
| HOMO-LUMO Gap | Moderate, suggesting reasonable stability but accessible reactivity |
| HOMO Localization | Nitrogen and oxygen atoms |
| LUMO Localization | Carbonyl carbon of the carboxylic acid |
By applying FMO theory, one could predict, for example, that the nitrogen atom, despite its delocalized lone pair, could still act as a nucleophilic center in certain reactions, while the carbonyl carbon is a prime target for nucleophilic addition. These predictions can be invaluable in designing synthetic routes involving piperidine-1-carboxylic acid and its derivatives.
Chemical Reactivity and Mechanistic Studies of Piperidine 1 Carboxylic Acid Derivatives
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group attached to the piperidine (B6355638) nitrogen is a key site for chemical transformations, enabling decarboxylation, condensation, and coupling reactions.
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a fundamental reaction of piperidine-1-carboxylic acid. This transformation is typically induced thermally and serves as a method to generate the parent piperidine or its derivatives. The mechanism of this reaction is distinct from that of aromatic carboxylic acids, such as picolinic acid, where the aromatic system plays a role in stabilizing intermediates.
C₅H₁₀NCOOH → C₅H₁₀NH + CO₂
The stability of the N-C bond and the reaction conditions significantly influence the rate of decarboxylation. This reaction is particularly relevant in the context of protecting group chemistry, where N-carboxy groups are often used to temporarily block the nitrogen's reactivity, with subsequent removal via decarboxylation.
The carboxylic acid functionality of piperidine-1-carboxylic acid can be activated to undergo condensation and coupling reactions, primarily to form amide or ester bonds. This process is central to the synthesis of more complex molecules, including peptides and other bioactive compounds. The reaction requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which facilitates nucleophilic attack by an amine or alcohol.
The mechanism typically involves a two-step sequence:
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate. Common coupling reagents include carbodiimides (like DCC or EDC), uronium/aminium salts (like HATU or HBTU), or phosphonium (B103445) salts (like PyBOP). These reagents transform the carboxyl group into intermediates such as O-acylisoureas, activated esters, or acylphosphonium salts.
Coupling: The activated intermediate is then susceptible to nucleophilic attack by the amino group of another molecule (e.g., an amino acid ester) or an alcohol, leading to the formation of a new amide or ester linkage, respectively.
The choice of coupling reagent and conditions is crucial to ensure high yields and minimize side reactions, such as racemization if chiral centers are present.
Table 1: Common Coupling Reagents for Carboxylic Acid Activation
| Reagent Class | Example Reagent | Activating Group |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | O-acylisourea |
| Uronium/Aminium Salts | HATU | O-(7-Azabenzotriazol-1-yl) |
| Phosphonium Salts | PyBOP | Benzotriazolyloxy |
Reactivity of the Piperidine Nitrogen Atom
The nitrogen atom in piperidine-1-carboxylic acid exhibits significantly different properties compared to that in the parent piperidine. In piperidine, the nitrogen atom is a secondary amine with a lone pair of electrons in an sp³ hybridized orbital, making it a relatively strong base with a pKaH (pKa of the conjugate acid) of approximately 11.2. masterorganicchemistry.comquora.com
However, in piperidine-1-carboxylic acid, the nitrogen is directly attached to the carbonyl carbon of the carboxylic acid group, forming a carbamic acid derivative. This has a profound effect on its basicity. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization reduces the availability of the lone pair for protonation, rendering the nitrogen atom substantially less basic. libretexts.org Consequently, piperidine-1-carboxylic acid is a much weaker base than piperidine. Under strongly acidic conditions, protonation is more likely to occur at the carbonyl oxygen rather than the nitrogen.
Comparison of Basicity
| Compound | Nitrogen Hybridization | pKa of Conjugate Acid (pKaH) | Basicity |
| Piperidine | sp³ | ~11.2 masterorganicchemistry.comquora.com | Strong |
| Piperidine-1-carboxylic acid | sp² (due to resonance) | Significantly < 11 | Very Weak |
N-Acylation and N-Alkylation Mechanisms
The nitrogen atom in piperidine-1-carboxylic acid is tertiary (bonded to two carbons of the ring and the carbonyl carbon) and is already acylated by the carboxylic acid group. Due to the delocalization of its lone pair and steric hindrance, this nitrogen is generally unreactive towards further N-acylation or N-alkylation under standard conditions.
However, the mechanisms of N-acylation and N-alkylation are fundamental to the synthesis of N-substituted piperidine derivatives.
N-Acylation: This typically proceeds via a nucleophilic acyl substitution mechanism. Piperidine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to yield the N-acyl piperidine.
N-Alkylation: This reaction generally follows an Sₙ2 mechanism. The nucleophilic piperidine nitrogen attacks an alkyl halide (or another suitable electrophile), displacing the halide leaving group and forming a new nitrogen-carbon bond.
These reactions are crucial for installing various functional groups onto the piperidine nitrogen, thereby modifying the molecule's properties.
Intramolecular Cyclization and Ring Transformation Reactions
The piperidine ring, particularly when functionalized, can participate in a variety of intramolecular cyclization and ring transformation reactions. These reactions are powerful tools for synthesizing complex polycyclic and heterocyclic structures.
Intramolecular Cyclization: Derivatives of piperidine-1-carboxylic acid bearing additional functional groups can undergo intramolecular reactions. For example, a derivative with a hydroxyl or amino group at a suitable position on the ring could cyclize onto the activated carboxyl group to form bicyclic lactones or lactams. These reactions often rely on the principles of condensation and coupling chemistry, but occur within the same molecule. The success of such cyclizations is governed by factors like ring size of the product and stereochemical arrangement of the reacting groups. nih.govresearchgate.netnih.gov
Ring Transformation Reactions: The piperidine scaffold itself is not inert and can be induced to undergo rearrangement.
Ring Contraction: N-acyl and N-carbamoyl piperidines can undergo photomediated ring contraction to yield substituted cyclopentane (B165970) derivatives. nih.gov This transformation proceeds via a Norrish type II reaction involving a 1,5-hydrogen atom transfer from the piperidine ring to an excited ketone, followed by C-N bond fragmentation and subsequent intramolecular cyclization. nih.gov Oxidative rearrangement methods, for example using hypervalent iodine reagents, can also achieve the ring contraction of piperidine derivatives to pyrrolidines by forming iminium ion intermediates. dntb.gov.uaresearchgate.net
Ring Opening: The piperidine ring can be opened through various methods, including photooxidation. researchgate.net For instance, N-arylamino-1-piperidines can be converted to acyclic aminoaldehydes under mild photooxidative conditions. researchgate.net
Ring Expansion: While less common for piperidines, ring expansion methodologies exist for related N-heterocycles like aziridines, which can be expanded to form piperidines through reactions with carbene precursors.
These transformations highlight the synthetic versatility of the piperidine framework, allowing for skeletal editing to access diverse and structurally complex molecular architectures. researchgate.net
Reaction Stereochemistry and Diastereoselectivity in Piperidine Carboxylic Acid Synthesis and Functionalization
The precise control of stereochemistry is a critical aspect of synthesizing and functionalizing piperidine carboxylic acid derivatives, as the spatial arrangement of substituents profoundly influences their biological activity. Researchers have developed numerous strategies to achieve high levels of diastereoselectivity and enantioselectivity, employing methods that range from catalyst-controlled reactions to the use of chiral auxiliaries and chemo-enzymatic approaches. These methods are crucial for accessing specific stereoisomers of densely substituted piperidine scaffolds, which are prevalent in pharmaceuticals. nih.govnih.gov
Catalyst-Controlled Diastereoselective Reactions
Modern synthetic methods often rely on sophisticated catalyst systems to direct the stereochemical outcome of reactions. Photoredox catalysis, for instance, has emerged as a powerful tool for the α-amino C–H arylation of heavily substituted piperidine derivatives. nih.govchemrxiv.org This approach can generate complex products with high diastereoselectivity.
One notable study demonstrated the arylation of N-alkyl piperidines, which can be considered analogs of piperidine-1-carboxylic acid derivatives where the carboxyl group is replaced by other functionalities. The reaction proceeds through an initial, often unselective, C–H arylation, followed by a slower epimerization step that allows the product mixture to equilibrate to the most thermodynamically stable diastereomer. nih.govchemrxiv.org This process results in a high diastereomeric ratio (dr) for the final products. The reaction's effectiveness was demonstrated across a range of piperidine derivatives with multiple pre-existing stereocenters.
Table 1: Diastereoselective α-Amino C–H Arylation of Substituted Piperidines
| Entry | Piperidine Substrate (R²) | Arylating Agent | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Cyclopropyl | 1,4-dicyanobenzene | 2b | 75 | >95:5 |
| 2 | Propyl | 1,4-dicyanobenzene | 2c | 80 | >95:5 |
| 3 | Phenyl | 1,4-dicyanobenzene | 2d | 76 | 87:13 |
Data sourced from studies on photoredox catalyzed arylation. The diastereomeric ratio was determined by crude ¹H NMR analysis. nih.gov
Other catalytic methods, such as palladium-catalyzed intramolecular allylic amination, also exhibit high levels of diastereoselectivity. In these reactions, the choice of a protecting group with defined stereochemistry can act as a chiral ligand, directly influencing the stereochemical outcome of the cyclization. nih.gov Similarly, iridium-catalyzed hydrogen transfer cascades enable the stereoselective synthesis of substituted piperidines from amino alcohols, where the use of water as a solvent can prevent racemization and lead to highly enantioselective products. nih.gov
Substrate-Controlled and Chiral Pool Synthesis
The inherent chirality of starting materials can be leveraged to control the stereochemistry of the resulting piperidine ring. Amino acids are common chiral pool starting materials for the enantiomerically pure synthesis of substituted piperidine derivatives. whiterose.ac.uk For example, enantiomerically pure allylglycine derivatives can be converted into piperidines with complete retention of stereochemistry using Ring-Closing Metathesis (RCM). sci-hub.se
Another powerful strategy involves the diastereoselective epoxidation of tetrahydropyridines, which are precursors to piperidines. The facial selectivity of the epoxidation can be controlled by the existing stereochemistry of the substrate. For instance, treating tetrahydropyridines with pre-mixed trifluoroacetic anhydride (B1165640) (TFAA) and hydrogen peroxide leads to clean epoxidation with high diastereoselectivity (>95:5). nih.gov The subsequent regioselective ring-opening of these epoxides with nucleophiles provides access to densely functionalized piperidinols with multiple, well-defined stereocenters. nih.gov
Table 2: Diastereoselective Epoxidation of Tetrahydropyridines
| Entry | Substrate | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 2a | 99 | >95:5 |
| 2 | 2b | 99 | >95:5 |
| 3 | 2c | 95 | >95:5 |
Data represents the conversion of various tetrahydropyridine (B1245486) substrates to their corresponding epoxides. nih.gov
Enzymatic and Chemo-Enzymatic Strategies
Functionalization with Stereochemical Control
Beyond the synthesis of the piperidine ring itself, the stereoselective functionalization of a pre-existing piperidine carboxylic acid core is of great importance. Methods such as the enantioselective, radical-mediated δ C-H cyanation of acyclic amines can provide access to enantioenriched δ-amino nitriles, which are precursors to chiral piperidines through a (5+1) synthetic disconnection. nih.gov This transformation is facilitated by a chiral copper catalyst that controls the enantioselectivity of the C-C bond formation. The resulting products can be converted into a variety of chiral piperidines, demonstrating the utility of remote C-H functionalization in complex synthesis. nih.gov
The hydrogenation of substituted dehydropiperidines is another common functionalization step where stereocontrol is crucial. Hydrogenation of 2-substituted-5-benzylic-5,6-dehydropiperidines, formed via Heck coupling, typically proceeds with a diastereomeric ratio of approximately 4:1, favoring the cis-isomer. whiterose.ac.uk The facial selectivity of the hydrogenation is directed by the existing substituents on the piperidine ring.
Applications in Advanced Chemical Sciences and Academic Research
Role as a Versatile Synthetic Building Block and Intermediate
The piperidine (B6355638) ring is a prevalent heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. nih.govmdpi.com Piperidine-1-carboxylic acid provides a stable and versatile platform for introducing this key structural unit into larger, more complex molecular architectures. ontosight.ainih.gov Its bifunctional nature—a secondary amine incorporated within a heterocycle and a carboxylic acid group—allows for a wide range of chemical transformations.
The piperidine framework is one of the most important synthetic fragments in medicinal chemistry for the development of new drugs. mdpi.comnih.gov Piperidine-1-carboxylic acid serves as an essential starting material or intermediate in the synthesis of intricate molecular systems where the piperidine ring is fused or linked to other heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, or it can be removed after guiding the formation of the initial structure. This allows chemists to build complex, three-dimensional molecules that are often required for specific biological interactions. nih.gov Synthetic strategies such as annulation reactions, radical-mediated cyclizations, and multi-component reactions can utilize piperidine-based building blocks to efficiently construct diverse libraries of heterocyclic compounds. mdpi.comnih.gov
Table 1: Examples of Synthetic Routes to Piperidine-Containing Heterocycles
| Synthetic Strategy | Description | Resulting Scaffold |
|---|---|---|
| Reductive Hydroamination/Cyclization | An acid-mediated cascade reaction involving an alkyne and an amine to form the piperidine ring stereoselectively. mdpi.com | Substituted Piperidines |
| Radical-Mediated Annulation | A copper-catalyzed radical cyclization where an N-radical is formed, leading to intramolecular ring closure to form the piperidine structure. nih.gov | Fused Piperidine Systems |
| Enantiospecific Synthesis from Amino Acids | Utilizes chiral amino acids as a starting point to construct 2-substituted carboxypiperidines, preserving stereochemistry. nih.gov | Chiral Piperidine Carboxylic Acids |
| [5 + 1] Annulation | A reaction involving the ring-opening of a cyclic ether and subsequent closure with an arylamine to form an N-aryl-substituted piperidine. nih.gov | N-Arylpiperidines |
Due to the prevalence of the piperidine moiety in pharmaceuticals, piperidine-1-carboxylic acid is a valuable precursor for synthesizing novel compounds intended for pre-clinical evaluation. nih.govontosight.ai Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and antiviral properties. ontosight.aiijnrd.org The ability to modify both the piperidine ring and the carboxylic acid group allows for the creation of compound libraries to probe structure-activity relationships (SAR). acs.org For example, the synthesis of novel piperidine amide derivatives of chromone-2-carboxylic acid has been explored for their potential as soluble epoxide hydrolase (sEH) inhibitors, a therapeutic approach for inflammatory disorders. acgpubs.org These synthetic efforts are crucial in the early stages of drug discovery, providing the chemical probes and lead compounds necessary for identifying new therapeutic agents. ontosight.aiacgpubs.org
Table 2: Pharmacological Areas Investigated with Piperidine-Based Compounds
| Therapeutic Area | Role of Piperidine Moiety | Example Compound Class |
|---|---|---|
| Oncology | Core scaffold for cytotoxic agents. ijnrd.org | Piperidine-based heterocycles exhibiting antitumor activity. researchgate.net |
| Infectious Diseases | Foundation for antimicrobial and antiviral agents. ontosight.aiijnrd.org | Functionalized piperidines with antimicrobial properties. nih.gov |
| Metabolic Disorders | Structural component of enzyme inhibitors (e.g., alpha-glucosidase). ijnrd.org | Voglibose (an approved anti-diabetic drug containing a piperidine-like ring). ijnrd.org |
| Inflammatory Diseases | Key element in inhibitors of inflammatory enzymes like sEH. acgpubs.org | Chromone-2-amide derivatives with a piperidine amide side chain. acgpubs.org |
| Central Nervous System (CNS) | Scaffold for drugs targeting CNS disorders. ontosight.ai | Derivatives investigated for activity against neurodegenerative diseases. ijnrd.org |
Contributions to Materials Science Research
The application of piperidine-1-carboxylic acid extends beyond medicinal chemistry into the realm of materials science. The compound's structure is well-suited for integration into polymers, frameworks, and catalytic systems, where it can impart specific chemical and physical properties.
Piperidine-containing compounds can be incorporated into polymer backbones or used as functional additives to create advanced materials with tailored properties. Research has demonstrated the preparation of piperidine-based bioactive films, such as those made from sodium alginate and polyvinyl alcohol (PVA). nih.gov In these composite materials, the piperidine moiety can enhance thermal stability and confer bioactivity, such as antimicrobial properties. nih.gov The carboxylic acid function is particularly useful in polymer chemistry, as it can participate in condensation polymerizations to form polyesters or polyamides. Furthermore, carboxylic acids are known to act as catalysts in certain ring-opening polymerizations, suggesting a dual role for molecules like piperidine-1-carboxylic acid in material synthesis. Such functional polymers and coatings are of interest for applications in biomedical devices, packaging, and controlled-release systems. nih.gov
Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. bldpharm.com Carboxylic acids are among the most common and effective functional groups used in ligands for MOF synthesis because they form strong, stable coordination bonds with metal centers. bldpharm.comresearchgate.net Piperidine-1-carboxylic acid can serve as a suitable ligand for creating novel MOFs and coordination polymers. The carboxylic acid group provides the necessary binding site for linking to metal nodes. bldpharm.com The piperidine ring itself introduces an aliphatic, flexible, and functional component into the framework's structure. mdpi.com This flexibility can lead to unique properties, such as "breathing" effects where the framework pores change size in response to external stimuli, which is valuable for selective gas storage and separation applications. mdpi.com
Table 3: Role of Piperidine-1-Carboxylic Acid in MOF Design
| MOF Component | Function | Contribution of Piperidine-1-Carboxylic Acid |
|---|---|---|
| Organic Ligand (Linker) | Connects metal nodes to form the framework structure. | Serves as the primary linker molecule. |
| Binding Group | The functional group that coordinates to the metal ion. | The carboxylate group (-COO⁻) forms stable bonds with metal centers. bldpharm.com |
| Backbone | The main body of the ligand that defines pore size and chemistry. | The piperidine ring provides a flexible, aliphatic backbone. mdpi.com |
| Pore Functionality | Chemical groups lining the pores that interact with guest molecules. | The nitrogen atom within the piperidine ring can act as a basic site, influencing adsorption properties. |
The inherent basicity of the nitrogen atom in the piperidine ring, combined with the acidity of the carboxylic acid group, makes piperidine carboxylic acid structures interesting candidates for catalysis. Piperidine itself is often used as a base catalyst in organic reactions like the Knoevenagel condensation. mdpi.commdpi.com When immobilized or incorporated into a larger material, such as being functionalized onto nanoparticles, the piperidine moiety can act as a recoverable and reusable heterogeneous catalyst. For instance, piperidine-4-carboxylic acid functionalized onto magnetic Fe₃O₄ nanoparticles has been shown to be a highly efficient and reusable catalyst for the Knoevenagel reaction, achieving high conversion rates at room temperature. researchgate.net While this is an isomer, it demonstrates the catalytic potential of the piperidine carboxylic acid scaffold. The bifunctional nature of these molecules allows them to potentially act as acid-base catalysts, accelerating reactions in the synthesis of fine chemicals and other materials. researchgate.net
Biochemical Research Applications (Non-Clinical Context)
In the realm of biochemical research, derivatives of piperidine-1-carboxylic acid are instrumental in creating targeted molecules to study biological systems. The inherent properties of the piperidine ring allow for the precise spatial orientation of functional groups, which is critical for interacting with specific biological targets like enzymes and receptors.
The piperidine carboxylic acid framework is a key component in the design of various enzyme inhibitors, which are crucial tools for studying enzyme function and reaction pathways. By systematically modifying the core structure, researchers can develop potent and selective inhibitors to probe the active sites of enzymes.
One area of investigation is in the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. Non-urea, amide-based inhibitors derived from isonipecotic acid (piperidine-4-carboxylic acid) have been synthesized and evaluated. Structure-activity relationship (SAR) studies on these compounds, focusing on modifications to the piperidine moiety, have led to the discovery of potent inhibitors with IC₅₀ values in the nanomolar range, demonstrating the scaffold's utility in creating effective enzyme-targeting molecules.
In the context of infectious diseases, piperidine derivatives have been synthesized and studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. This enzyme is part of the menaquinone biosynthesis pathway. A library of piperidine derivatives was evaluated in a cell-free prenyltransferase assay, leading to the identification of compounds that selectively inhibit MenA, thereby providing chemical tools to study this essential bacterial pathway.
Furthermore, derivatives of piperidine-3-carboxylic acid have been synthesized and assessed as inhibitors of gamma-aminobutyric acid (GABA) uptake through cell lines expressing mouse GAT1. Certain compounds with a diarylmethylsulfinyl ethyl side chain attached to the piperidine nitrogen demonstrated potent GAT1 inhibitory activities, highlighting the scaffold's adaptability in targeting neurotransmitter transporters.
| Derivative Class | Enzyme Target | Reported Inhibition (IC₅₀) |
|---|---|---|
| Isonipecotic acid derivatives | Soluble Epoxide Hydrolase (sEH) | 1.6 nM - 7.9 nM |
| Substituted piperidines | Mycobacterium tuberculosis MenA | 0.2 µM - 200 µM (screening range) |
| (R)-piperidine-3-carboxylic acid derivatives | Mouse GABA Transporter 1 (GAT1) | Potent inhibition, 496-fold higher than (R)-nipecotic acid for lead compound |
The piperidine scaffold is integral to the synthesis of ligands for probing receptor structure and function. Its ability to present substituents in defined three-dimensional arrangements allows for high-affinity and selective binding to receptor subtypes.
A significant body of research has focused on developing piperidine-based ligands for sigma receptors (σ₁ and σ₂), which are implicated in a variety of cellular functions. A series of novel σ₁ receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold were prepared and evaluated, demonstrating high affinity and selectivity for the σ₁ subtype. mdpi.com Computational studies, including molecular dynamics simulations, have been used to understand the interactions between these piperidine ligands and the lipophilic binding pocket of the σ₁ receptor, revealing the importance of the piperidine nitrogen and its substituents for binding affinity. mdpi.com
In another study, a screening of piperidine/piperazine-based compounds identified a potent σ₁ receptor agonist with a high affinity (Kᵢ value of 3.2 nM), comparable to the reference compound haloperidol. thieme-connect.com Docking and molecular dynamics simulations were employed to elucidate the binding mode of this ligand, identifying crucial amino acid residues within the receptor that interact with the compound. thieme-connect.com
The piperidine moiety has also been identified as a critical structural element for dual-activity ligands targeting both the histamine (B1213489) H₃ receptor (H₃R) and the σ₁ receptor. researchgate.net Comparative studies of piperidine and piperazine-containing compounds revealed that the piperidine ring was influential for achieving high affinity at the σ₁ receptor while maintaining strong affinity for the H₃R. researchgate.net These dual-target ligands are valuable research tools for studying the interplay between these two receptor systems.
| Derivative Class | Receptor Target | Reported Binding Affinity (Kᵢ) |
|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (σ₁) Receptor | 3.2 nM |
| 4-Aroylpiperidines | Sigma-1 (σ₁) Receptor | Sub-nanomolar to micromolar range |
| Substituted Piperidines | Histamine H₃ / Sigma-1 (Dual Target) | 3.64 nM - 7.70 nM (for σ₁ and H₃ respectively for lead compound) |
Potent and selective molecules derived from the piperidine-1-carboxylic acid scaffold can be utilized as chemical probes to interrogate complex biological pathways. A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The development of highly selective enzyme inhibitors or receptor ligands, as discussed previously, is synonymous with the creation of high-quality chemical probes.
For instance, the piperidine derivatives developed as selective inhibitors of M. tuberculosis MenA can be used to probe the physiological consequences of blocking the menaquinone biosynthesis pathway in mycobacteria. ccspublishing.org.cn By observing the downstream cellular effects of MenA inhibition, researchers can dissect the pathway's role in bacterial survival and pathogenesis. Similarly, the highly selective σ₁ receptor ligands can be used to investigate the specific roles of this receptor in cellular signaling, distinct from the effects of σ₂ receptor modulation. mdpi.comresearchgate.net The ability to synthetically tune the piperidine core allows for the optimization of properties crucial for a chemical probe, such as cell permeability, metabolic stability, and target engagement, enabling more precise investigations of biological processes in cellular and organismal models.
Applications in Agricultural Chemistry Research
The piperidine structural motif is increasingly recognized for its potential in the development of novel agrochemicals. ccspublishing.org.cn The scaffold's versatility allows for its incorporation into molecules designed to act as fungicides, herbicides, and insecticides, addressing the need for new crop protection agents. ccspublishing.org.cn
The piperidine ring serves as a core scaffold in the rational design and synthesis of new active ingredients for agriculture. ccspublishing.org.cn Its structural flexibility can enhance a molecule's ability to bind to its target site in a pest or pathogen. ccspublishing.org.cn
In fungicide research, novel thymol (B1683141) derivatives incorporating a piperidine moiety have been designed and synthesized. researchgate.netnih.gov Bioassays of these compounds demonstrated remarkable in vitro antifungal activity against significant plant pathogens like Phytophthora capsici and Sclerotinia sclerotiorum, with efficacy superior to some commercial fungicides. nih.gov Another series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were also prepared and showed excellent inhibition against fungi such as Rhizoctonia solani and Verticillium dahliae. nih.gov
In the herbicide domain, commercial products containing the piperidine structure include dimepiperate (B1670653) and piperophos. ccspublishing.org.cn Dimepiperate, for example, functions as an antagonist of plant endogenous auxin, disrupting protein synthesis and cell division, which leads to plant death. ccspublishing.org.cn
For insecticide development, piperine, a natural alkaloid containing a piperidine ring, has been used as a lead compound. nih.gov Synthesis of piperine-based ester derivatives has yielded compounds with significant acaricidal and aphicidal activities against pests like Tetranychus cinnabarinus (carmine spider mite) and Aphis citricola (spirea aphid). nih.gov
| Derivative Class | Fungal Pathogen | Reported Activity (EC₅₀) |
|---|---|---|
| Piperidine-containing thymol derivative (5t) | Phytophthora capsici | 8.414 µg/mL |
| Piperidine-containing thymol derivative (5v) | Sclerotinia sclerotiorum | 12.829 µg/mL |
| Piperidine-4-carbohydrazide derivative (A13) | Rhizoctonia solani | 0.83 µg/mL |
| Piperidine-4-carbohydrazide derivative (A13) | Verticillium dahliae | 1.12 µg/mL |
Understanding the mechanism of action is crucial for developing effective and sustainable crop protection solutions. Piperidine-based agrochemicals are subjects of mechanistic studies to elucidate their interactions with target organisms.
For the potent piperidine-4-carbohydrazide fungicides, mechanistic investigations revealed that their mode of action involves the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov One lead compound demonstrated effective inhibition of SDH activity with an IC₅₀ value of 6.07 µM. nih.gov Molecular docking studies further supported this, showing that the compound could fit well into the active pocket of the SDH enzyme through multiple noncovalent interactions. nih.gov
In the case of the piperidine-containing thymol derivatives, mechanistic studies on their effect against S. sclerotiorum showed that the compounds induced mycelial shrinkage and collapse. nih.gov This resulted in organelle damage and the accumulation of antioxidant enzyme activity within the fungus, indicating a disruptive interaction with cellular integrity and stress response pathways. nih.gov For piperine-derived insecticides, scanning electron microscope imaging has been used to investigate the effects of the compounds on the cuticles of spider mites, providing insight into the physical mode of action. nih.gov These investigations into the chemical and biological interactions are vital for optimizing agrochemical design and managing the development of resistance.
Structure Activity Relationship Sar Studies of Piperidine 1 Carboxylic Acid Derivatives
Correlating Structural Modifications with Biological Activity Profiles (Non-Clinical)
The biological activity of piperidine-1-carboxylic acid derivatives can be significantly altered by modifying their chemical structure. Non-clinical studies have demonstrated that changes to substituents on the piperidine (B6355638) ring, alterations of linked moieties, and introduction of different functional groups can drastically impact potency and selectivity.
For instance, in the development of non-urea soluble epoxide hydrolase (sEH) inhibitors, modifications to the piperidine structure revealed clear SAR trends. The replacement of a cycloalkyl ring with a more compact phenyl ring resulted in a 15-fold decrease in potency against human sEH. nih.gov Further studies on this class of compounds showed that the position and nature of substituents on an attached phenyl ring were critical. While a methoxy (B1213986) group in the para position did not significantly change potency, adding a polar hydroxyl group in the same position led to a 2-fold decrease in activity. nih.gov An ortho-positioned hydroxyl group had a distinctly negative effect on potency. nih.gov
Similarly, SAR studies on piperidine-4-carboxamides as inhibitors of Mycobacterium abscessus DNA gyrase identified specific substitutions that enhance antibacterial activity. A lead compound, designated 844, was found to be a potent inhibitor of M. abscessus growth. nih.gov The introduction of a trifluoromethyl group at the 4-position of the phenyl moiety in a related compound, 844-TFM, led to an almost 10-fold increase in activity. nih.gov Conversely, moving this same group to the 3-position resulted in reduced potency. nih.gov The linker connecting the piperidine core to other parts of the molecule also proved crucial; modifying the linker by shifting the position of a tertiary amine led to a significant loss of both inhibitory and antimycobacterial activity. nih.gov
In the pursuit of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme in Mycobacterium tuberculosis, researchers synthesized and evaluated 68 piperidine derivatives to improve upon a lead compound with high lipophilicity. nih.gov This systematic modification of the western, central, and eastern portions of the lead scaffold aimed to enhance drug-like properties while maintaining anti-TB potency. nih.gov
The following tables summarize key SAR findings from non-clinical studies of various piperidine-1-carboxylic acid derivatives.
Table 1: SAR of Piperidine Derivatives as sEH Inhibitors
| Compound | Structural Modification | Potency (IC₅₀) | Change in Activity |
|---|---|---|---|
| Lead Compound 2 | Cycloalkyl ring | Potent | Reference |
| Compound 7-12 | Phenyl ring replaces cycloalkyl | 15-fold drop | Decreased |
| Compound 7-18 | Para-methoxy group on phenyl | Similar to 7-12 | No significant change |
| Compound 7-19 | Para-hydroxyl group on phenyl | 2-fold drop vs 7-18 | Decreased |
| Compound 7-17 | Ortho-hydroxyl group on phenyl | Negative effect | Decreased |
Table 2: SAR of Piperidine-4-Carboxamides as M. abscessus Inhibitors
| Compound | Structural Modification | MIC (μM) | Gyrase IC₅₀ (μM) |
|---|---|---|---|
| 844 | Parent compound | >12.5 | Not specified |
| 844-TFM | 4-Trifluoromethyl on phenyl | 1.5 | 1.5 |
| 9f | 3-Trifluoromethyl on phenyl | 12.5 | Not specified |
| 5q | Modified linker | 100 | 40 |
Stereochemical Influence on Molecular Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition and the biological activity of piperidine derivatives. The specific orientation of functional groups can determine how well a molecule fits into the binding site of a biological target, such as an enzyme or receptor.
A clear example of stereochemical influence is seen in a series of carboxylic acid-based small molecule STAT3 inhibitors. acs.org Within this series, two enantiomers, (R)-5d and (S)-5c, which are non-superimposable mirror images of each other, were evaluated. The compounds differ only in the stereochemistry of an alanine (B10760859) linker. acs.org This single change resulted in a significant difference in inhibitory activity. The (R)-enantiomer, 5d, was found to be three times more potent than the (S)-enantiomer, 5c, in inhibiting STAT3 DNA-binding activity, with IC₅₀ values of 2.4 μM and 7.2 μM, respectively. acs.org This demonstrates that the precise spatial arrangement of the atoms is crucial for optimal interaction with the STAT3 protein, highlighting the importance of stereochemistry in drug design.
Computational Approaches in SAR Derivation and Optimization
Computational chemistry has become an indispensable tool for elucidating the SAR of piperidine-1-carboxylic acid derivatives, accelerating the optimization process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into the interactions between ligands and their biological targets. dntb.gov.uanih.gov
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. mdpi.com For example, 3D-QSAR modeling, including Topomer Comparative Molecular Field Analysis (Topomer CoMFA) and Hologram QSAR (HQSAR), was successfully used to study piperidine carboxamide derivatives as potent anaplastic lymphoma kinase (ALK) inhibitors. dntb.gov.ua These models helped to identify key structural features required for inhibitory activity against lung cancer cells and were used to design novel compounds with potentially enhanced potency. dntb.gov.ua Another study developed QSAR models for the cardiotoxicity of 113 piperidine derivatives using the Monte Carlo method, achieving high predictive accuracy with determination coefficients in the range of 0.90–0.94 for the external validation set. mdpi.com
Molecular docking is another powerful computational technique used to predict the preferred orientation of a molecule when bound to a target. This method was employed to analyze the binding mode of piperidine-based ligands to the Sigma 1 Receptor (S1R). nih.gov By docking the compounds into the receptor's binding site, researchers could visualize the key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov These docking studies, often complemented by molecular dynamics simulations to assess the stability of the ligand-receptor complex over time, provide a rational basis for designing new derivatives with improved affinity and selectivity. dntb.gov.uanih.gov These computational approaches not only help to explain observed SAR trends but also guide the synthesis of new, more effective molecules, thereby saving time and resources in the drug discovery process. dntb.gov.ua
Future Research Directions and Emerging Paradigms
Development of Green Chemistry Approaches for Piperidine-1-carboxylic Acid Synthesis
The synthesis of piperidine (B6355638) scaffolds, a crucial component in many pharmaceuticals, is undergoing a significant transformation towards more environmentally benign processes. nih.gov Traditional synthesis methods often rely on hazardous reagents and solvents, generating considerable waste. The principles of green chemistry are now guiding the development of new synthetic pathways that are safer, more efficient, and sustainable. unibo.it
Future research in this area will likely focus on several key strategies:
Use of Green Catalysts: Research is increasingly focused on employing non-toxic, inexpensive, and reusable catalysts. researchgate.net For instance, organic acids like citric acid have been successfully used as efficient catalysts for the one-pot, multi-component synthesis of highly substituted piperidines at ambient temperatures. researchgate.net This approach avoids the use of hazardous and costly materials. researchgate.net
Multi-Component Reactions (MCRs): One-pot synthesis, where multiple reactions occur in the same vessel, is a cornerstone of green chemistry. MCRs for creating functionalized piperidines reduce waste by minimizing intermediate purification steps, saving energy and solvents. researchgate.net
Environmentally Benign Solvents: A major goal is to replace conventional volatile organic solvents with greener alternatives like water or bio-based solvents. Aqueous aza-Diels–Alder reactions have shown promise for creating cyclic amines, with water sometimes providing rate accelerations. nih.gov
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. This includes cascade reactions that efficiently build molecular complexity. acs.org
| Parameter | Conventional Synthesis | Green Chemistry Approach | Potential Advantage |
|---|---|---|---|
| Catalyst | Heavy metals (e.g., Palladium, Rhodium) | Organocatalysts (e.g., Citric Acid), Biocatalysts | Reduced toxicity, lower cost, reusability. researchgate.net |
| Solvent | Chlorinated hydrocarbons, DMF | Water, Ethanol, Supercritical CO₂ | Lower environmental impact, improved safety. nih.gov |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Higher efficiency, less waste, energy savings. researchgate.net |
| Starting Materials | Petroleum-based feedstocks | Renewable feedstocks, bio-based sources | Increased sustainability |
Exploration of Supramolecular Assemblies Involving Hydrated Piperidine Carboxylic Acids
Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers a pathway to designing novel materials with tailored properties. The self-assembly of molecules through non-covalent interactions like hydrogen bonding is fundamental to this field.
While specific research on piperidine-1-carboxylic acid trihydrate is nascent, the potential for it to form complex supramolecular structures is significant. The molecule possesses both hydrogen bond donors (the carboxylic acid proton and water molecules) and acceptors (the carboxylic oxygen and nitrogen atoms, and water molecules). This functionality is ideal for creating intricate, ordered networks. Future research directions include:
Crystal Engineering: Systematically studying the crystallization of piperidine-1-carboxylic acid with various co-formers to create new solid-state structures with unique physical properties. This involves understanding and controlling the hydrogen bonding patterns.
Co-crystals and Salts: Exploring the molecular self-assembly of piperidine-1-carboxylic acid with other organic molecules, such as dicarboxylic acids or hydroxy-carboxylic acids, to form co-crystals and salts. researchgate.net These new materials could exhibit different solubilities, stabilities, and other characteristics compared to the parent compound.
Functional Materials: Investigating how the hydrated water molecules within the crystal lattice contribute to the stability and properties of the supramolecular assembly. These assemblies could have potential applications in areas like gas storage, separation, or as components in functional materials.
Integration of Machine Learning and Artificial Intelligence in Design and Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computer-aided drug design (CADD) and chemical synthesis. frontiersin.org These computational tools can analyze vast datasets to identify patterns and make predictions far more quickly than through experimentation alone. For piperidine-1-carboxylic acid and its derivatives, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms, particularly deep learning, can be trained to predict the physicochemical properties, biological activity, and toxicity of novel piperidine derivatives. researchgate.net This allows for the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to understand the relationship between the chemical structure of piperidine derivatives and their biological activity. nih.gov This knowledge can guide the rational design of new compounds with enhanced efficacy.
Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules (retrosynthesis). youtube.com This can help chemists devise more efficient and green pathways for synthesizing derivatives of piperidine-1-carboxylic acid.
De Novo Design: Generative AI models can design entirely new molecules with desired properties, providing innovative starting points for drug discovery programs centered around the piperidine scaffold.
| ML Application | Objective | Example Input Data | Predicted Output |
|---|---|---|---|
| QSAR Modeling | Predict biological activity against a specific target. nih.gov | Molecular descriptors, structural fingerprints | IC₅₀ or EC₅₀ values |
| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. youtube.com | Chemical structure, physicochemical properties | Solubility, permeability, metabolic stability, toxicity risk |
| Retrosynthesis | Propose efficient synthetic routes. youtube.com | Target molecule structure | Potential reaction pathways and starting materials |
| De Novo Design | Generate novel molecular structures. | Desired property profiles (e.g., high activity, low toxicity) | New chemical structures with predicted high potential |
Advanced Analytical Techniques for In-Situ Monitoring of Reactions Involving the Compound
A deep understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemists. These methods provide a continuous stream of data from a reacting mixture, offering insights into reaction kinetics, the formation of transient intermediates, and the influence of reaction conditions.
For reactions involving the synthesis or modification of piperidine-1-carboxylic acid, the following techniques are particularly promising:
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor reactions in real-time. acs.orguvic.ca For example, in-situ IR can track the concentration of reactants and products by observing their characteristic vibrational frequencies, allowing for the identification of optimal reaction conditions. acs.org
Mass Spectrometry (MS): Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) is a powerful technique for observing all catalytic intermediates in a reaction, helping to elucidate complex reaction mechanisms. uvic.ca
Combined Techniques: The combination of multiple analytical methods provides a more complete picture of a reaction. For instance, using NMR to monitor the rate of product formation alongside MS to identify catalytic intermediates can offer comprehensive mechanistic insights. uvic.ca
| Technique | Type of Information Provided | Advantages | Application Example |
|---|---|---|---|
| In-Situ NMR Spectroscopy | Quantitative concentration of reactants, products, and stable intermediates. acs.org | Provides detailed structural information and quantitative data. | Monitoring the yield and kinetics of a piperidine ring-forming reaction. acs.org |
| In-Situ IR Spectroscopy | Real-time tracking of functional group changes. acs.org | Fast data acquisition, suitable for rapid reactions. | Identifying the optimal conditions for a lithiation-substitution reaction on a piperidine ring. acs.org |
| Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) | Detection of low-concentration catalytic intermediates and byproducts. uvic.ca | High sensitivity, allows for elucidation of catalytic cycles. | Observing intermediates in a cross-coupling reaction to functionalize piperidine-1-carboxylic acid. |
| Ion Mobility-Mass Spectrometry (IMS-MS) | Separation of isobaric ions based on size and shape. uvic.ca | Provides an additional dimension of separation for complex mixtures. | Distinguishing between different isomers formed during a reaction. |
Q & A
Basic: What synthetic methodologies are recommended for preparing piperidine-1-carboxylic acid trihydrate, and how is the trihydrate form stabilized during crystallization?
Answer:
Piperidine-1-carboxylic acid trihydrate is typically synthesized via hydrolysis of its tert-butyl ester derivatives under acidic conditions, followed by crystallization in aqueous media. For example, tert-butyl-protected precursors (e.g., 4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester ) are treated with trifluoroacetic acid to cleave the protecting group. To stabilize the trihydrate, crystallization is performed in water or water-alcohol mixtures at controlled humidity (60-80% RH) and low temperatures (0–5°C), ensuring water molecules integrate into the crystal lattice .
Basic: Which analytical techniques are critical for characterizing the trihydrate form and verifying its purity?
Answer:
Key techniques include:
- X-ray diffraction (XRD): Confirms crystal structure and hydrate stoichiometry .
- Thermogravimetric analysis (TGA): Quantifies water loss at 100–150°C to verify three water molecules .
- NMR spectroscopy: Identifies structural integrity and absence of anhydrous impurities (e.g., ¹H NMR for carboxylic proton at δ 12–14 ppm) .
- Karl Fischer titration: Precisely measures residual water content .
Advanced: How can researchers reconcile discrepancies in solubility data between anhydrous and trihydrate forms across solvent systems?
Answer:
Contradictions arise due to hydration-dependent solubility. To resolve:
Standardize hydration state: Conduct experiments under controlled humidity (e.g., using sealed chambers) .
Solvent selection: Use solvents with low water activity (e.g., DMSO) for anhydrous forms and aqueous buffers for the trihydrate .
Cross-validate with TGA: Ensure the compound’s hydration state is consistent during solubility testing .
Advanced: What strategies enable regioselective functionalization of the piperidine ring in the trihydrate without disrupting hydration?
Answer:
- Protecting groups: Use acid-labile groups (e.g., tert-butoxycarbonyl) to shield the carboxylic acid during reactions .
- Low-temperature reactions: Perform substitutions at ≤0°C to minimize dehydration .
- Aqueous-phase catalysis: Employ water-tolerant catalysts (e.g., Pd/C) for coupling reactions .
Basic: What storage conditions prevent dehydration or degradation of piperidine-1-carboxylic acid trihydrate?
Answer:
- Store in airtight containers with silica gel desiccants at 2–8°C.
- Avoid exposure to high humidity (>80% RH) or temperatures >25°C, which promote hydrolysis or dehydration .
Advanced: How does the trihydrate form influence the compound’s pharmacokinetic properties compared to its anhydrous counterpart?
Answer:
The trihydrate’s improved aqueous solubility enhances bioavailability, as seen in structurally similar compounds (e.g., 4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester ). However, the hydrate may reduce membrane permeability due to higher polarity. Balancing these properties requires:
- Dissolution testing: Compare dissolution rates in simulated gastric fluid.
- Permeability assays: Use Caco-2 cell models to assess intestinal absorption .
Advanced: What computational methods predict the stability of piperidine-1-carboxylic acid trihydrate under varying environmental conditions?
Answer:
- Molecular dynamics (MD) simulations: Model water molecule interactions within the crystal lattice at different humidities .
- Density functional theory (DFT): Calculate hydration energies to predict stability thresholds (e.g., dehydration at >40°C) .
Basic: How is the trihydrate’s purity validated for use in biological assays?
Answer:
- HPLC-MS: Detect impurities at <0.1% levels using reverse-phase columns .
- Elemental analysis: Confirm carbon, hydrogen, and nitrogen content aligns with theoretical values for C₈H₁₅NO₄·3H₂O .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
